molecular formula C13H18N2O2 B14853252 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide

5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide

Cat. No.: B14853252
M. Wt: 234.29 g/mol
InChI Key: MIJQUIYWJAVLNN-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol It contains a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to a nicotinamide core

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the preparation starts with the formation of the nicotinamide core, followed by the introduction of the cyclopropoxy and ethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

5-Cyclopropoxy-4-ethyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

5-cyclopropyloxy-4-ethyl-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-4-10-11(13(16)15(2)3)7-14-8-12(10)17-9-5-6-9/h7-9H,4-6H2,1-3H3

InChI Key

MIJQUIYWJAVLNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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